3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one
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Overview
Description
3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring and a cyclohexenone moiety
Mechanism of Action
Target of Action
Imidazole-containing compounds, such as this one, are known to have a broad range of biological activities and can interact with various targets . For instance, some imidazole derivatives have been found to inhibit the EGFR wild-type enzyme .
Mode of Action
For example, some imidazoles and triazoles inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Some imidazole derivatives have shown a robust inhibitory effect against the egfr wild-type enzyme .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of halogens and other reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloroimidazole: Shares the imidazole core but lacks the cyclohexenone moiety.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: A more complex derivative with additional functional groups.
Uniqueness
3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one is unique due to its combination of an imidazole ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(4,5-dichloroimidazol-1-yl)anilino]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-17(2)8-12(7-14(23)9-17)21-11-3-5-13(6-4-11)22-10-20-15(18)16(22)19/h3-7,10,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBNVBXZOKNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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